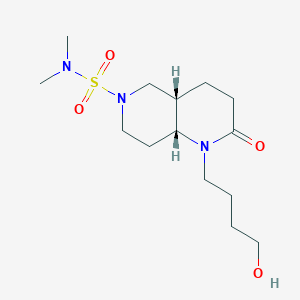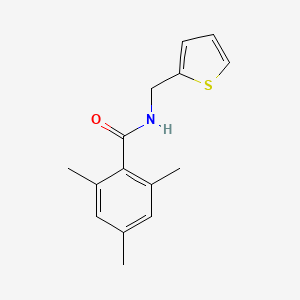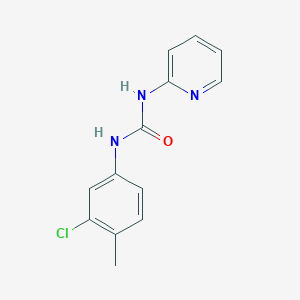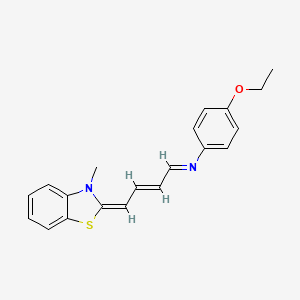![molecular formula C17H21N5 B5452718 2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine](/img/structure/B5452718.png)
2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with multiple imidazole rings and a pyridine ring, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Butyl-Imidazole Intermediate: The initial step involves the synthesis of 2-butyl-1H-imidazole through the reaction of butylamine with glyoxal and ammonium acetate.
Coupling with Imidazole: The butyl-imidazole intermediate is then reacted with another imidazole ring through a coupling reaction, often using a catalyst such as palladium on carbon.
Attachment to Pyridine: The final step involves the attachment of the imidazole-imidazole intermediate to a pyridine ring. This can be achieved through a nucleophilic substitution reaction, where the imidazole intermediate reacts with a pyridine derivative in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized imidazole-pyridine derivatives.
Reduction: Reduced imidazole-pyridine derivatives.
Substitution: Substituted imidazole-pyridine derivatives with various functional groups.
科学的研究の応用
2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as an antimicrobial and antifungal agent due to its imidazole rings.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
作用機序
The mechanism of action of 2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions, influencing enzymatic activity and cellular processes. Additionally, the compound can interact with DNA and proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-[2-(1H-imidazol-5-yl)ethyl]pyridine: Lacks the additional imidazole ring and butyl group.
2-[2-(2-butyl-1H-imidazol-5-yl)ethyl]pyridine: Lacks the additional imidazole ring.
2-[2-[2-(1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine: Lacks the butyl group.
Uniqueness
2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine is unique due to its combination of multiple imidazole rings and a pyridine ring, along with the presence of a butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-2-3-7-16-20-13-15(21-16)17-19-10-12-22(17)11-8-14-6-4-5-9-18-14/h4-6,9-10,12-13H,2-3,7-8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHCWEXYAIJKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)C2=NC=CN2CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide](/img/structure/B5452639.png)
![7-[4-(4-fluorophenyl)-4-oxobutanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5452653.png)
![2-hydroxy-3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5452655.png)
![(4aS*,8aR*)-1-isobutyl-6-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5452658.png)

![1-{1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5452667.png)


![3-[(Z)-(2-{4-[(2-Bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-YL)-1,3,5-triazin-2-YL}hydrazin-1-ylidene)methyl]phenol](/img/structure/B5452702.png)


![1-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5452714.png)
![N-(3-ethylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5452717.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5452719.png)
